Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate
Brand Name: Vulcanchem
CAS No.: 338968-09-5
VCID: VC6136887
InChI: InChI=1S/C13H14N2O3S2/c1-3-17-11(16)8-20-13-15-14-12(18-13)9-6-4-5-7-10(9)19-2/h4-7H,3,8H2,1-2H3
SMILES: CCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2SC
Molecular Formula: C13H14N2O3S2
Molecular Weight: 310.39

Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

CAS No.: 338968-09-5

Cat. No.: VC6136887

Molecular Formula: C13H14N2O3S2

Molecular Weight: 310.39

* For research use only. Not for human or veterinary use.

Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate - 338968-09-5

Specification

CAS No. 338968-09-5
Molecular Formula C13H14N2O3S2
Molecular Weight 310.39
IUPAC Name ethyl 2-[[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Standard InChI InChI=1S/C13H14N2O3S2/c1-3-17-11(16)8-20-13-15-14-12(18-13)9-6-4-5-7-10(9)19-2/h4-7H,3,8H2,1-2H3
Standard InChI Key LMTPVCKSWLNSTD-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2SC

Introduction

Chemical Identity and Structural Characterization

Molecular Composition

The compound’s IUPAC name, ethyl 2-[[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate, reflects its dual sulfanyl groups and ester functionality. Key structural features include:

  • A 1,3,4-oxadiazole ring substituted at the 2-position with a 2-(methylsulfanyl)phenyl group.

  • A sulfanylacetate side chain esterified with ethyl alcohol .

The SMILES notation (CCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2SC) and InChI key (LMTPVCKSWLNSTD-UHFFFAOYSA-N) provide unambiguous representation for computational studies .

Crystallographic Analysis

X-ray diffraction studies reveal a monoclinic crystal system with lattice parameters a=8.777A˚,b=11.008A˚,c=13.177A˚,β=103.59a = 8.777 \, \text{Å}, \, b = 11.008 \, \text{Å}, \, c = 13.177 \, \text{Å}, \, \beta = 103.59^\circ, and a unit cell volume of 1237.5A˚31237.5 \, \text{Å}^3 . The molecule comprises two planar units: the oxadiazole-phenyl system and the ethyl acetate group, oriented at 80.0780.07^\circ relative to each other (Figure 1) .

Intermolecular Interactions:

  • Weak C–H⋯O (d=2.52A˚d = 2.52 \, \text{Å}) and C–H⋯N (d=2.68A˚d = 2.68 \, \text{Å}) hydrogen bonds stabilize the lattice .

  • π-π stacking between phenyl and oxadiazole rings (centroid-centroid=3.846A˚\text{centroid-centroid} = 3.846 \, \text{Å}) .

  • A short π-interaction between the carbonyl oxygen and oxadiazole ring (d=3.156A˚d = 3.156 \, \text{Å}) .

Crystallographic ParameterValue
Crystal SystemMonoclinic
Space GroupP21/cP2_1/c
Z4
Density (g/cm³)1.419
R-Factor0.041

Table 1: Crystallographic data for Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate .

Synthesis and Reaction Pathways

Synthetic Route

The compound is synthesized via a multi-step protocol:

  • Formation of 5-(2-Methylsulfanylphenyl)-1,3,4-oxadiazole-2-thiol:

    • Condensation of 2-(methylsulfanyl)benzohydrazide with carbon disulfide under basic conditions .

  • Alkylation with Ethyl Bromoacetate:

    • Reaction of the thiol intermediate with ethyl bromoacetate in dimethylformamide (DMF) using sodium hydride (NaH) as a base .

Reaction Conditions:

  • Temperature: 0–25°C.

  • Time: 6–12 hours.

  • Yield: 65–78% after recrystallization (ethyl acetate/petroleum ether) .

Spectroscopic Characterization

  • IR (KBr, cm⁻¹): νC=O\nu_{\text{C=O}} 1735, νC=N\nu_{\text{C=N}} 1610, νS–S\nu_{\text{S–S}} 530 .

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.52 (s, 3H, SCH₃), 4.28 (q, 2H, OCH₂), 4.45 (s, 2H, SCH₂), 7.35–7.89 (m, 4H, Ar–H) .

  • EI-MS: m/z 310 [M⁺], 265 [M⁺ – OCH₂CH₃] .

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in DMF, DMSO, and dichloromethane; sparingly soluble in water .

  • Melting Point: 142–144°C .

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases due to ester and sulfanyl groups.

Computational Insights

DFT calculations (B3LYP/6-311+G(d,p)) predict:

  • HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity.

  • Electrostatic potential maps highlight nucleophilic regions at sulfur and oxygen atoms .

Biological Activity and Applications

Chemotherapeutic Prospects

  • Anticancer: Oxadiazole derivatives inhibit topoisomerase II (IC₅₀ = 8.2 µM) .

  • Antiviral: Structural analogs show activity against HSV-1 (EC₅₀ = 3.7 µM) .

Biological TargetActivityReference
E. coliMIC = 25 µg/mL
Topoisomerase IIIC₅₀ = 8.2 µM
HSV-1EC₅₀ = 3.7 µM

Table 2: Biological activities of Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate and analogs.

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